![molecular formula C22H20BrN7O B2514358 (2-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920383-50-2](/img/structure/B2514358.png)
(2-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule that contains several functional groups and structural features. It includes a bromophenyl group, a p-tolyl group (a toluene derivative), a triazolopyrimidine group, and a piperazine group . These groups are common in pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of multiple ring structures, including a phenyl ring, a triazole ring, a pyrimidine ring, and a piperazine ring . The presence of these rings and the attached functional groups would contribute to the compound’s chemical properties and potential biological activity.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For instance, the bromine atom on the bromophenyl group could be replaced via a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a bromine atom could increase the compound’s molecular weight and potentially affect its solubility and reactivity .Aplicaciones Científicas De Investigación
Overview
The compound (2-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, owing to its structural complexity, is likely to have applications across various scientific research areas. However, specific research directly mentioning this compound is scarce. Instead, insights can be drawn from studies on structurally related compounds, such as triazolo[4,5-d]pyrimidines, piperazines, and bromophenyl derivatives, to infer potential applications. These related studies highlight the compound's potential in medicinal chemistry, particularly in the design of drugs targeting central nervous system disorders, antibacterial agents, and possibly in the treatment of tuberculosis.
Medicinal Chemistry and Drug Design
Structural analogs of the mentioned compound, especially those featuring triazolo[4,5-d]pyrimidine and piperazine moieties, have been explored for their therapeutic potential. For instance, triazole and triazolo[4,5-d]pyrimidine hybrids exhibit promising antibacterial activities against Staphylococcus aureus, underscoring their potential in addressing antibiotic resistance (Li & Zhang, 2021)[https://consensus.app/papers/activity-123triazole-124triazolecontaining-hybrids-li/178f8be7eeb555458ef660485277ed54/?utm_source=chatgpt]. Additionally, piperazine derivatives are recognized for their versatility in drug design, serving as core structures in the development of drugs with various therapeutic uses, such as antipsychotics, antidepressants, and anticancer agents (Rathi et al., 2016)[https://consensus.app/papers/piperazine-derivatives-patent-review-2010present-rathi/31a47a3d041f5056b8e6ef379f503811/?utm_source=chatgpt].
Antibacterial Research
Compounds incorporating triazole or triazolo[4,5-d]pyrimidine rings have shown significant antibacterial properties. A review updated on the development of such hybrids highlighted their dual or multiple antibacterial mechanisms of action, making them potent candidates for novel anti-Staphylococcus aureus agents (Li & Zhang, 2021)[https://consensus.app/papers/activity-123triazole-124triazolecontaining-hybrids-li/178f8be7eeb555458ef660485277ed54/?utm_source=chatgpt].
Tuberculosis Treatment
Macozinone, a compound structurally distinct but related in its application of piperazine-benzothiazinone for treating tuberculosis (TB), illustrates the potential of structurally complex molecules in addressing global health challenges. The targeted mechanism of action against TB pathogens suggests a broader application spectrum for compounds with similar structural features (Makarov & Mikušová, 2020)[https://consensus.app/papers/development-macozinone-treatment-update-makarov/d88cb13ed17e5113908b23563a8f5d57/?utm_source=chatgpt].
Safety And Hazards
Propiedades
IUPAC Name |
(2-bromophenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN7O/c1-15-6-8-16(9-7-15)30-21-19(26-27-30)20(24-14-25-21)28-10-12-29(13-11-28)22(31)17-4-2-3-5-18(17)23/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQZNCNCLWICEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC=C5Br)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-Ethoxyphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2514275.png)
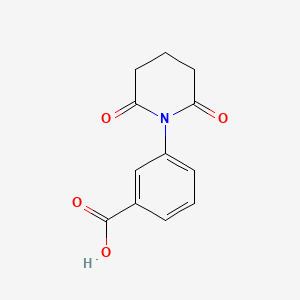
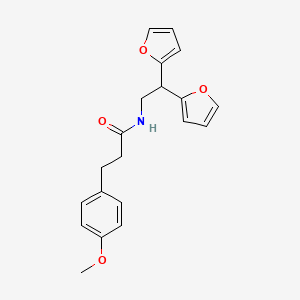
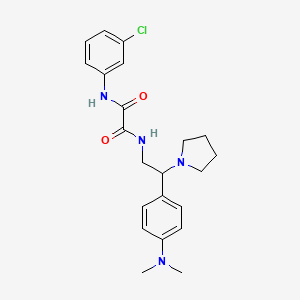
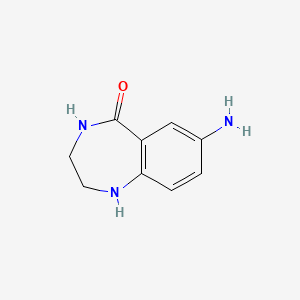
![1-(6-phenylpyrimidin-4-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)azetidine-3-carboxamide](/img/structure/B2514286.png)
![2,8-Dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B2514287.png)
![(E)-3-(2-fluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide](/img/structure/B2514288.png)
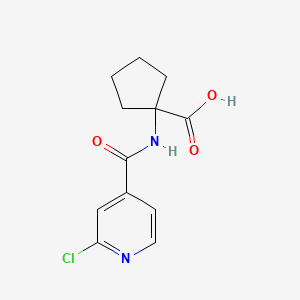
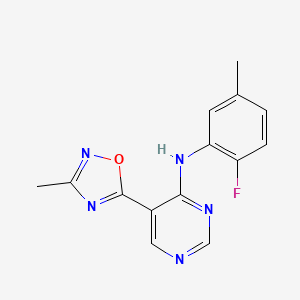
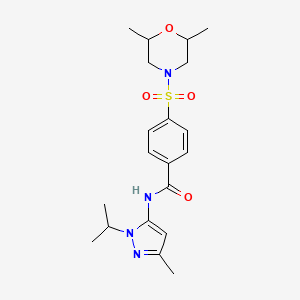
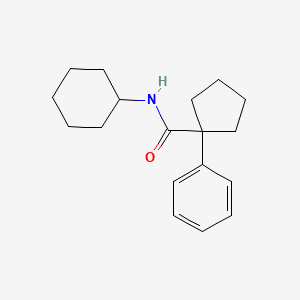
![N-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2514294.png)
![Ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2514295.png)